3-(3-Chlorothiophen-2-yl)-2,2-dimethylpropanal

Description

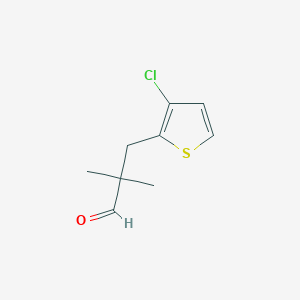

3-(3-Chlorothiophen-2-yl)-2,2-dimethylpropanal is a tertiary aldehyde featuring a chlorinated thiophene moiety and a branched alkyl chain. Its molecular formula is C₁₀H₁₁ClOS (calculated based on structural analogs in , and 12). The compound’s structure combines a reactive aldehyde group with a thiophene ring substituted at the 3-position with chlorine, conferring unique electronic and steric properties. This structure makes it a candidate for applications in organic synthesis, particularly in palladium-catalyzed C–H functionalization reactions (e.g., β-arylation) .

Properties

Molecular Formula |

C9H11ClOS |

|---|---|

Molecular Weight |

202.70 g/mol |

IUPAC Name |

3-(3-chlorothiophen-2-yl)-2,2-dimethylpropanal |

InChI |

InChI=1S/C9H11ClOS/c1-9(2,6-11)5-8-7(10)3-4-12-8/h3-4,6H,5H2,1-2H3 |

InChI Key |

HEBYMIKRFHJEQF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CC1=C(C=CS1)Cl)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorothiophen-2-yl)-2,2-dimethylpropanal can be achieved through various synthetic routes. One common method involves the condensation of 3-chlorothiophene-2-carbaldehyde with 2,2-dimethylpropanal under acidic or basic conditions. The reaction typically requires a catalyst such as p-toluenesulfonic acid or sodium hydroxide to facilitate the condensation process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(3-Chlorothiophen-2-yl)-2,2-dimethylpropanal undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Amines, thiols, alkoxides, and palladium-catalyzed cross-coupling reactions.

Major Products Formed

Oxidation: 3-(3-Chlorothiophen-2-yl)-2,2-dimethylpropanoic acid.

Reduction: 3-(3-Chlorothiophen-2-yl)-2,2-dimethylpropanol.

Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-Chlorothiophen-2-yl)-2,2-dimethylpropanal has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-Chlorothiophen-2-yl)-2,2-dimethylpropanal involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects .

Comparison with Similar Compounds

3-(5-Chlorothiophen-2-yl)-2,2-dimethylpropanoic Acid (CAS: 419565-62-1)

- Molecular Formula : C₉H₁₁ClO₂S

- Used in pharmaceutical intermediates but lacks the aldehyde’s reactivity for cross-coupling reactions .

3-(2-Bromo-4-methylphenoxy)-2,2-dimethylpropanal

- Synthesis : Prepared via catalytic intramolecular arylation, similar to methods used for the target compound.

- Key Differences: Replaces the thiophene ring with a brominated phenoxy group, altering electronic properties (electron-withdrawing Br vs. electron-rich thiophene) and solubility .

Halogenated Aromatic Aldehydes

3-(3-Fluorophenyl)-2,2-dimethylpropanal (CAS: 72475-10-6)

3-(4-Ethylphenyl)-2,2-dimethylpropanal (Floralozone)

- Applications : Widely used in fragrances due to its ozone-like odor profile.

- Physical Properties :

- Specific Gravity: 0.948–0.958

- Refractive Index: 1.503–1.509

- Odor Longevity: 80 hours at 100% concentration

- Key Differences : Ethylphenyl substituent enhances hydrophobicity and volatility compared to the chlorothiophene variant, making it unsuitable for high-temperature reactions .

Positional and Functional Isomers

3-(2'/4'-Ethylphenyl)-2,2-dimethylpropanal

- Structural Variation : Ethyl group at the 2- or 4-position of the phenyl ring.

- Impact : Alters steric hindrance and regioselectivity in catalytic reactions compared to the 3-chlorothiophene derivative .

Comparative Analysis Table

Biological Activity

3-(3-Chlorothiophen-2-yl)-2,2-dimethylpropanal is a compound that has garnered interest in the scientific community due to its potential biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H13ClOS. The presence of the chlorothiophene moiety is significant as it may influence the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Receptor Binding : The compound may act as a ligand for specific receptors, influencing cellular signaling pathways.

- Enzyme Inhibition : It has been observed to inhibit certain enzymes, which can lead to altered metabolic processes in cells.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various bacterial strains.

- Anticancer Potential : Preliminary data suggest that it may inhibit cancer cell proliferation in vitro, indicating potential as an anticancer agent.

- Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory properties in animal models, which could be beneficial in treating inflammatory diseases.

Data Table: Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anticancer | Inhibits proliferation of cancer cells | |

| Anti-inflammatory | Reduces inflammation in animal models |

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

- Study on Antimicrobial Properties : A study published in a peer-reviewed journal tested the efficacy of the compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL.

- Anticancer Research : In vitro studies involving human breast cancer cell lines showed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 30 µM.

- Inflammatory Response Assessment : An animal model study assessed the anti-inflammatory effects by measuring cytokine levels post-treatment. Results indicated a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 after administration of the compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.